

CCT373566 dose-response curve optimization

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Compound of Interest

Compound Name: CCT373566

Cat. No.: B12409963

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CCT373566 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **CCT373566**, a potent and orally active molecular glue degrader of the transcriptional repressor BCL6.^[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CCT373566**?

A1: **CCT373566** is a "molecular glue"-type degrader that selectively targets the B-cell lymphoma 6 (BCL6) protein for proteasomal degradation.^[2] It operates by inducing the polymerization of BCL6, which is then recognized by the cellular machinery for ubiquitination and subsequent degradation.^{[3][4][5]} This leads to a reduction in the levels of BCL6, a key transcriptional repressor involved in the pathogenesis of certain lymphoid malignancies.^{[6][7]}

Q2: What are the recommended storage and handling conditions for **CCT373566**?

A2: For long-term storage, **CCT373566** solid powder should be kept at -20°C for up to two years. For short-term storage, 0-4°C is suitable for days to weeks. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.^[1]

Q3: What solvents are recommended for dissolving **CCT373566**?

A3: For in vitro experiments, DMSO is a suitable solvent. For in vivo studies, a stock solution in DMSO can be further diluted. One recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: What is the observed potency of **CCT373566** in different cell lines?

A4: **CCT373566** has demonstrated potent antiproliferative activity in various BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. The potency, as measured by the GI50 (concentration for 50% growth inhibition) after a 14-day incubation, varies between cell lines. For detailed values, please refer to the data table below.

Data Presentation

In Vitro Antiproliferative Activity of CCT373566

Cell Line	Description	GI50 (nM)
HT	BCL6-dependent DLBCL	8.0
Karpas 422	BCL6-dependent DLBCL	1.4
SU-DHL-4	BCL6-dependent DLBCL	12.5
OCI-Ly1	BCL6-dependent DLBCL	Not explicitly stated, but potent growth inhibition observed.
OCI-Ly3	BCL6 low-expressing cell line	1900

Data sourced from MedchemExpress and related publications. The GI50 values were determined using a Cell Titer Glo assay after a 14-day incubation period.[1][8]

In Vivo Efficacy of CCT373566

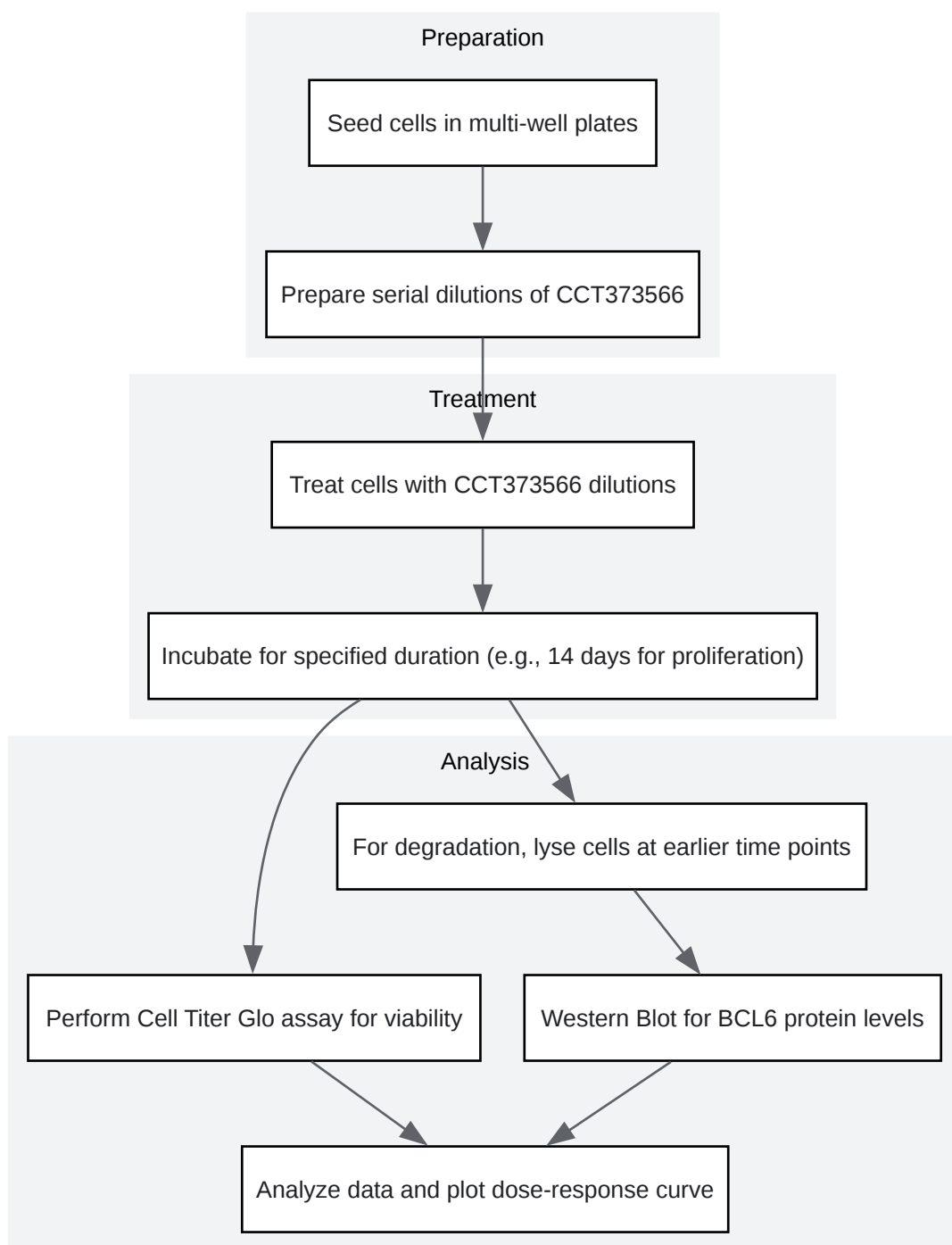
Animal Model	Cell Line Xenograft	Dosing Regimen	Outcome
Female SCID Mice	HT	50 mg/kg, p.o., twice daily for 22 days	Modest decrease in tumor growth.
Female SCID Mice	OCI-Ly1	50 mg/kg, p.o., single dose	Significant decrease in BCL6 levels at 12, 16, and 24 hours post-dose.

p.o. = oral administration^[8]^[9]

Experimental Protocols

BCL6 Degradation and Antiproliferation Assay Workflow

This workflow outlines the key steps for assessing the dose-response of **CCT373566** in vitro.

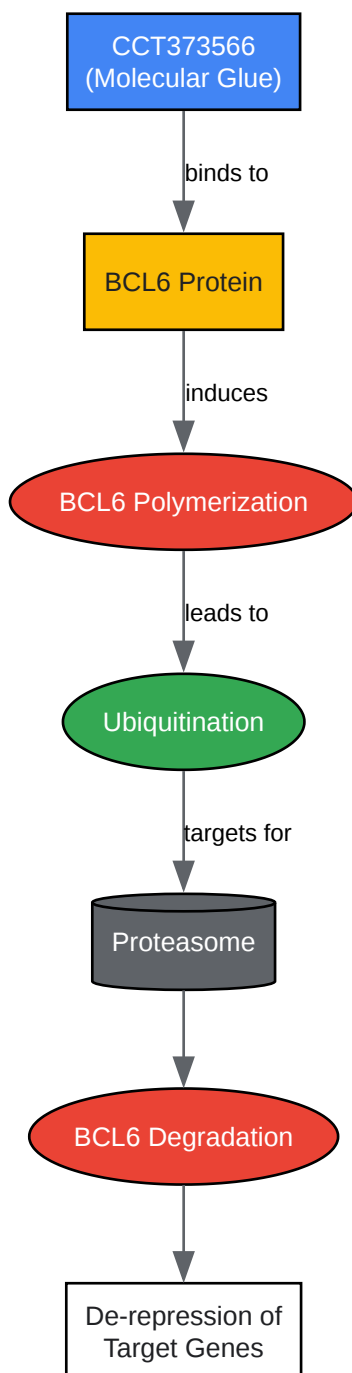


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Caption: Workflow for in vitro dose-response analysis of **CCT373566**.

CCT373566 Signaling Pathway

This diagram illustrates the mechanism of action of **CCT373566**, leading to the degradation of BCL6.



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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. icr.ac.uk \[icr.ac.uk\]](https://www.icr.ac.uk)
- [3. cancer-research-network.com \[cancer-research-network.com\]](https://www.cancer-research-network.com)
- [4. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute \[broadinstitute.org\]](#)
- [5. Small molecule-induced polymerization triggers degradation of BCL6 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [9. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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